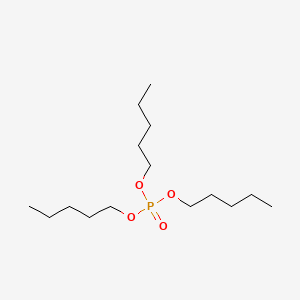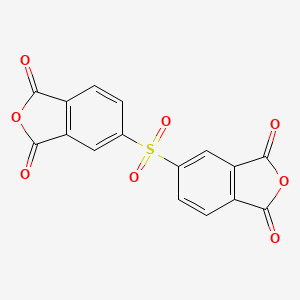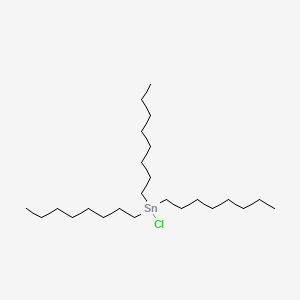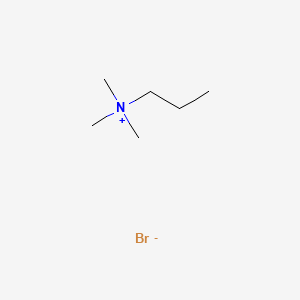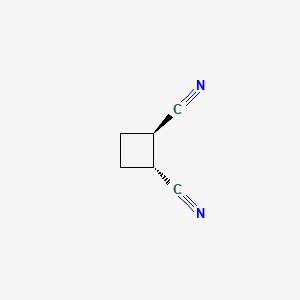
trans-Cyclobutane-1,2-dicarbonitrile
Descripción general
Descripción
Trans-Cyclobutane-1,2-dicarbonitrile (TCBD) is a monomer with the CAS Number: 3211-20-912. It has a molecular weight of 106.1312 and is a colourless liquid3. The IUPAC name is (1R,2R)-1,2-cyclobutanedicarbonitrile1.
Synthesis Analysis
TCBD can be used as an intermediate in the production of acrylonitrile4. It is also used as a bifunctional material to isomerize adiponitrile to 2-cyanoethylene oxide and hydrogenate it to 1,4-butanediol4.
Molecular Structure Analysis
The molecular structure of TCBD contains a total of 14 bonds; 8 non-H bonds, 2 multiple bonds, 2 triple bonds, 1 four-membered ring, and 2 nitrile(s) (aliphatic)5.
Chemical Reactions Analysis
While specific chemical reactions involving TCBD are not readily available, it is known that TCBD can be used as a bifunctional material to isomerize adiponitrile to 2-cyanoethylene oxide and hydrogenate it to 1,4-butanediol4.
Physical And Chemical Properties Analysis
TCBD is a colourless liquid3. It has a molecular weight of 106.1312. The IUPAC name is (1R,2R)-1,2-cyclobutanedicarbonitrile1.Aplicaciones Científicas De Investigación
Topochemistry and Photodimerization Research has explored the photodimerization of certain cyclobutane derivatives, highlighting the formation of cyclo-octa-1,5-cis,cis-dienes from 1,4-disubstituted s-trans-butadienes in solid states. This process, critical for understanding molecular interactions and reactions under light exposure, emphasizes the structural predictability and reactivity of cyclobutane derivatives, including trans-Cyclobutane-1,2-dicarbonitrile-like compounds (Green, Lahav, & Schmidt, 1971).
Synthesis and Reactivity The synthesis and reactivity of cyclobutane and its derivatives have been a subject of study, revealing methods for generating various cyclobutane-based structures and understanding their chemical properties. This includes the examination of cyclobutane diamines as sterically constrained building blocks for drug discovery, highlighting their utility in synthesizing novel compounds (Radchenko et al., 2010).
Catalysis and Asymmetric Synthesis Cyclobutane derivatives have found applications in catalysis, such as the cobalt-catalyzed coupling of ethylene with enynes to produce chiral cyclobutane products. This demonstrates the potential of cyclobutane structures in facilitating the synthesis of complex molecules from simple precursors, contributing significantly to synthetic and medicinal chemistry (Pagar & RajanBabu, 2018).
Antiproliferative Activity Certain cyclobutane-1,1,2,2-tetracarbonitrile derivatives have shown significant activity against various cancer cell lines. This suggests the potential of cyclobutane derivatives in developing novel anticancer agents, where the structural features of cyclobutane play a crucial role in their biological activity (Mar'yasov et al., 2020).
Safety And Hazards
The safety information available indicates that TCBD has a GHS02 signal word “Danger” and hazard statement H2253.
Direcciones Futuras
The future directions for TCBD are not readily available in the search results. However, given its use as an intermediate in the production of acrylonitrile4, it may have potential applications in the synthesis of other compounds.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific technical documents or peer-reviewed papers.
Propiedades
IUPAC Name |
(1R,2R)-cyclobutane-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPLUOCTUPJSIZ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880883 | |
| Record name | 1,2-cyclobutanedicarbonitrile, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclobutane-1,2-dicarbonitrile | |
CAS RN |
3211-20-9 | |
| Record name | trans-1,2-Dicyanocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3211-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-cyclobutanedicarbonitrile, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dicyanocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
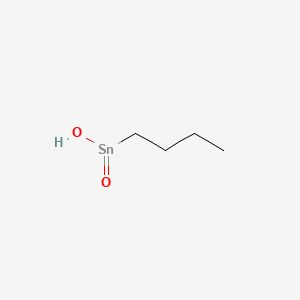


![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)


